An In-depth Technical Guide to Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a fluorinated organophosphorus compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique chemical structure, featuring a difluorinated carbon center adjacent to a keto-phosphonate moiety, renders it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of the primary application of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, focusing on its crucial role in the synthesis of the antiretroviral drug Dolutegravir. While direct biological activity data for this intermediate is not extensively documented, its utility in the creation of potent therapeutic agents is well-established. This document will detail its known applications, present a summary of its chemical and physical properties, and provide a detailed experimental protocol for a key synthetic transformation.
Introduction
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (CAS No. 50889-46-8) is a specialized chemical reagent primarily utilized in organic synthesis. The presence of gem-difluoro functionality and a phosphonate ester group imparts unique reactivity to the molecule, making it an important building block for complex pharmaceutical compounds. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. The phosphonate group, on the other hand, can act as a bioisostere for phosphate groups or be involved in specific chemical transformations.
The most prominent and well-documented application of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is as a key intermediate in the synthesis of Dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.
Core Applications
The primary application of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is in the field of pharmaceutical research and development.[1] It serves as a critical building block for introducing a difluorinated keto-heptyl side chain into larger molecules.
Antiviral Drug Development
The most significant use of this compound is in the synthesis of Dolutegravir.[2] Dolutegravir's mechanism of action involves the inhibition of the HIV integrase enzyme, which is essential for the replication of the virus. The difluoro-keto-heptyl moiety, derived from Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, is a crucial part of the Dolutegravir molecule that interacts with the enzyme's active site.
Other Potential Applications
While its role in Dolutegravir synthesis is the most cited application, this compound is also explored in other areas of research:
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Pesticide Development: It is investigated as an intermediate in the synthesis of novel pesticides, aiming to improve efficacy and environmental safety profiles.[1]
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Anticancer Research: Its potential use in developing new anticancer agents is being explored due to its unique chemical structure.[1]
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Material Science: The presence of fluorine atoms makes it a candidate for developing advanced materials with enhanced properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 50889-46-8 | [3] |
| Molecular Formula | C₉H₁₇F₂O₄P | [3] |
| Molecular Weight | 258.20 g/mol | [3] |
| Appearance | Colorless to Light yellow clear liquid | |
| IUPAC Name | dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | [3] |
| Synonyms | (3,3-Difluoro-2-oxoheptyl)phosphonic acid dimethyl ester | [2] |
| InChI | InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | [3] |
| InChIKey | CISDEVRDMKWPCP-UHFFFAOYSA-N | [3] |
| SMILES | CCCCC(C(=O)CP(=O)(OC)OC)(F)F |
Experimental Protocols
The following section details a general procedure for the synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate. This protocol is based on literature reports and serves as a representative example of its preparation.
Synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Objective: To synthesize Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate from ethyl 2,2-difluorohexanoate and dimethyl methylphosphonate.
Materials:
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Dimethyl methylphosphonate
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Tetrahydrofuran (THF), anhydrous
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n-Butyllithium (n-BuLi) solution in hexanes
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Ethyl 2,2-difluorohexanoate
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Pentane
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2 M Sulfuric acid solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Dissolve dimethyl methylphosphonate in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium solution dropwise to the stirred solution. Maintain the temperature at -78 °C.
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Continue stirring the mixture at -78 °C for 2 hours to ensure complete deprotonation of the dimethyl methylphosphonate.
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Add ethyl 2,2-difluorohexanoate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
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After the addition is complete, continue stirring at -78 °C for a period, then slowly allow the reaction mixture to warm to 0 °C and stir for an additional hour.
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Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 hexane:ethyl acetate eluent.
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Upon completion of the reaction, dilute the mixture with pentane.
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Adjust the pH of the solution to 6 by the slow addition of 2 M sulfuric acid.
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Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
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Extract the aqueous layer with pentane.
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Combine all organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a 1:1 hexane:ethyl acetate eluent to yield pure Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate.
Logical Relationships and Workflows
The primary utility of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate lies in its role as a precursor in multi-step syntheses. Below is a diagram illustrating the logical workflow of its application in the synthesis of Dolutegravir.
Caption: Synthetic workflow for Dolutegravir utilizing Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate.
Conclusion
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a highly valuable and specialized intermediate in modern organic synthesis, with its most notable application being in the production of the antiretroviral drug Dolutegravir. Its difluorinated structure is key to the biological activity of the final pharmaceutical product. While it is not typically used as a standalone therapeutic agent, its role as a critical building block underscores its importance in the drug development pipeline. Further research may uncover new applications for this versatile compound in other areas of medicinal chemistry and material science. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this important synthetic intermediate.
